2,6,8-Trimethylquinolin-4-ol

Thermal stability Crystallization Process chemistry

Programs targeting APE1 in the BER pathway require the precise 2,6,8-substitution pattern to ensure synthetic fidelity to AR02. Substituting another regioisomer alters the steric environment at the reactive 4-position, compromising biological activity. - Direct precursor to AR02: confirmed IC₅₀ of 6.4 µM against human APE1. - High melting point (268-270 °C) facilitates purification by recrystallization during scale-up. - Available at ≥97% purity from multiple vendors, ensuring batch-to-batch consistency.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 15644-93-6
Cat. No. B2400580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,8-Trimethylquinolin-4-ol
CAS15644-93-6
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)C=C(N2)C)C
InChIInChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14)
InChIKeyHGONRXDUFLRKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6,8-Trimethylquinolin-4-ol: Fragment Scaffold Overview


2,6,8-Trimethylquinolin-4-ol (CAS 15644-93-6, MW 187.24, C₁₂H₁₃NO) is a tri-methyl-substituted 4-hydroxyquinoline that exists in tautomeric equilibrium with its 4(1H)-quinolinone form . It is classified as a quinolin-4-ol building block and is distributed commercially through multiple vendors at purities typically ranging from 95% to 97% . Structurally, it bears methyl groups at positions 2, 6, and 8 of the quinoline core, distinguishing it from the parent 4-hydroxyquinoline and from other regioisomeric trimethyl analogs . The compound is employed primarily as a synthetic intermediate and fragment scaffold in medicinal chemistry, most notably as the direct precursor to 4-((2,6,8-trimethylquinolin-4-yl)amino)phenol (Ape1 Repair Inhibitor 02) [1].

Validated precursor for APE1 inhibitor AR02 (6.4 µM reported)
2,6,8-Substitution pattern presents an unobstructed 4-position for derivatization
Fragment-sized building block (MW 187) with multi-vendor commercial availability

2,6,8-Trimethylquinolin-4-ol Regioisomer Specificity


Trimethylquinolin-4-ol regioisomers are not interchangeable. The precise 2,6,8-substitution pattern directly governs the chemical and biological properties of downstream derivatives. For example, the AP endonuclease (APE1) inhibitor AR02—synthesized via amination of 2,6,8-trimethylquinolin-4-ol—exhibits an IC₅₀ of 6.4 µM, whereas the structurally related 2,4,9-trimethylpyridino[2,3-b]quinoline-5-ylamine achieves an IC₅₀ of 2.1 µM against the same target, a 3-fold difference arising solely from scaffold topology [1]. Furthermore, the melting point of the 2,6,8-isomer (268–270 °C) is elevated by ~66–68 °C relative to the parent 4-hydroxyquinoline (200–202 °C) and by ~34 °C over 4-hydroxy-2-methylquinoline (234–236 °C), reflecting stronger intermolecular interactions that impact formulation, crystallization, and handling during large-scale synthesis . Simply substituting another trimethyl regioisomer or a less-substituted analog would alter both the reaction trajectory of downstream derivatization and the biological profile of the final compound.

2,3,6- or 2,5,8-regioisomers introduce steric hindrance at the reactive 4-position, altering derivatization outcomes.
Melting point and crystal packing differ markedly; lower-melting regioisomers may complicate purification and scale-up reproducibility.
Inhibitory potency of downstream derivatives is scaffold-topology dependent; the 2,6,8-pattern yields a distinct APE1 potency window not guaranteed by other regioisomers.

2,6,8-Trimethylquinolin-4-ol Differentiation Evidence


Melting Point Elevation and Crystal Lattice Stability

The melting point of 2,6,8-trimethylquinolin-4-ol (268–270 °C) is substantially higher than that of the unsubstituted parent 4-hydroxyquinoline (200–202 °C) and the mono-methyl analog 4-hydroxy-2-methylquinoline (234–236 °C) . This represents a ΔTₘ of +66–68 °C over the parent and +34 °C over the 2-methyl analog, indicating that the 2,6,8-trimethyl substitution pattern yields a significantly more stable crystal lattice. For procurement decisions involving kilogram-scale synthesis, higher melting points correlate with easier purification by recrystallization, reduced sublimation losses during drying, and improved long-term storage stability.

Melting Point Elevation
Data to verify
268–270 °C
vs parent 4-hydroxyquinoline 200–202 °C (+66–68 °C)
vs 4-hydroxy-2-methylquinoline 234–236 °C (+34 °C)
Higher thermal stability supports recrystallization and scale-up handling.
Vendor COA data; comparator literature values (capillary method).
Thermal stability Crystallization Process chemistry

APE1 Endonuclease Inhibition by AR02

The direct derivative 4-((2,6,8-trimethylquinolin-4-yl)amino)phenol (AR02), synthesized from 2,6,8-trimethylquinolin-4-ol, inhibits human AP endonuclease 1 (APE1) with an IC₅₀ of 0.0064 mM (6.4 µM) [1]. This places AR02 among the structurally confirmed sub-10 µM APE1 inhibitors documented in the BRENDA and ChEMBL databases. In contrast, a scaffold-altered analog, 2,4,9-trimethylpyridino[2,3-b]quinoline-5-ylamine, achieves an IC₅₀ of 0.0021 mM (2.1 µM)—a 3-fold higher potency—demonstrating that the 2,6,8-trimethylquinolin-4-ol scaffold generates inhibitors with a distinct potency window that can be tuned through further chemical elaboration [2]. While no head-to-head comparison with the 2,3,6- or 2,5,8-regioisomeric aminoaryl derivatives was identified, the 2,6,8-pattern is uniquely validated in the public domain for yielding a confirmed APE1 inhibitor.

APE1 Inhibition (AR02)
Reported
IC₅₀ 0.0064 mM (6.4 µM)
Direct derivative confirmed as sub-10 µM APE1 inhibitor; scaffold validated for DNA repair targeting.
BRENDA EC 4.2.99.18; 3-fold weaker than the most potent analog in class; no head-to-head regioisomer comparison available.
DNA repair inhibition APE1/Ref-1 Cancer target

Methyl Substitution Pattern and Tautomeric Equilibrium

2,6,8-Trimethylquinolin-4-ol exists in tautomeric equilibrium with 2,6,8-trimethylquinolin-4(1H)-one . The three methyl groups at positions 2, 6, and 8 are all located on the quinoline ring system such that the 2-methyl group exerts an electron-donating inductive effect on the imine/enamine nitrogen, while the 6- and 8-methyl groups modulate the electron density of the carbocyclic ring without introducing steric hindrance peri to the 4-position . In contrast, the 2,3,6-regioisomer (CAS 1447-42-3) places a methyl group at position 3, directly adjacent to the 4-hydroxy/4-oxo site, which sterically and electronically alters the tautomeric equilibrium and the nucleophilicity of the 4-oxygen. The 2,5,8-regioisomer (CAS 500350-48-1) places a methyl group at position 5, which introduces peri-interactions with the 4-substituent that are absent in the 2,6,8-isomer. These differences are critical for downstream reactions: the 2,6,8-isomer presents an unobstructed 4-position for nucleophilic substitution or O-alkylation, a feature not shared by the 2,3,6- or 2,5,8-analogs.

Steric Environment at C-4
Class-level inference
No methyl groups at C-3 or C-5; unobstructed 4-OH/4-oxo site.
Preferred for 4-O-alkylation and amination; regioisomers introduce steric hindrance.
Inferred from molecular topology; direct experimental comparison not identified.
Tautomerism Hydrogen bonding Reactivity

Commercial Availability and Purity Specifications

2,6,8-Trimethylquinolin-4-ol is stocked by multiple reputable chemical suppliers with defined purity specifications. Aladdin Scientific offers the compound at 97% purity (1 g at $190.90, 5 g at $859.90) , AKSci lists 95% minimum purity , and Sigma-Aldrich distributes it through the AldrichCPR collection as a unique screening compound, albeit without providing batch-specific analytical data . In comparison, the 2,3,6-trimethyl regioisomer (CAS 1447-42-3) is less broadly stocked, and 2,5,8-trimethylquinolin-4-ol (CAS 500350-48-1) is primarily available from a limited number of specialty vendors, reflecting the market's implicit recognition of the 2,6,8-isomer as the preferred scaffold for synthetic elaboration. The availability of the compound across a competitive vendor landscape with transparent pricing supports procurement planning and budget forecasting for medium-throughput medicinal chemistry campaigns.

Commercial Availability
Supporting evidence
≥3 major vendors, 95–97% purity
2,3,6- and 2,5,8-isomers: limited or specialty availability
Broader supply reduces lead time and supports competitive sourcing.
Vendor catalog data from Aladdin, AKSci, Sigma-Aldrich (2026).
Procurement Purity specification Vendor comparison

2,6,8-Trimethylquinolin-4-ol Application Scenarios


APE1/Ref-1 Targeted Drug Discovery

Programs targeting the DNA base excision repair (BER) pathway via APE1 inhibition can procure 2,6,8-trimethylquinolin-4-ol as the validated starting fragment for synthesizing 4-aminoaryl APE1 inhibitors. The derivative AR02 (4-((2,6,8-trimethylquinolin-4-yl)amino)phenol) has a confirmed IC₅₀ of 6.4 µM against human APE1 [1], establishing the scaffold as a productive hit for further optimization. Procurement of the 2,6,8-isomer ensures compatibility with the published synthetic route and avoids the steric complications introduced by the 2,3,6- or 2,5,8-regioisomers at the reactive 4-position.

PTK Inhibitor Intermediate Synthesis

Patents for protein tyrosine kinase (PTK) inhibitor intermediates describe substituted quinolin-4-ol compounds as key building blocks, with synthetic processes optimized for multi-kilogram scale [2]. The high melting point of 2,6,8-trimethylquinolin-4-ol (268–270 °C) facilitates purification by recrystallization and reduces handling losses during scale-up, making it a preferred intermediate over lower-melting analogs such as 4-hydroxyquinoline (200–202 °C) or 4-hydroxy-2-methylquinoline (234–236 °C) when process robustness is required.

Quinoline Scaffold for Fragment Libraries

The compound serves as a fragment-sized molecule (MW 187.24) with the 4-hydroxy-2,6,8-trimethylquinoline core described as an 'important scaffold for molecular linking, expansion, and modification' in fragment-based drug discovery . Its availability at 95–97% purity from multiple vendors supports its use as a building block in fragment library construction, where the specific 2,6,8-substitution pattern provides a defined lipophilic footprint distinct from the 2,3,6-, 2,5,8-, or 2,7,8-regioisomers.

Monoamine Oxidase (MAO) Inhibitor Research

While direct MAO inhibition data for 2,6,8-trimethylquinolin-4-ol itself is not publicly available, structurally related methylquinolines have been demonstrated to inhibit MAO-A competitively with Ki values in the low micromolar range (e.g., 6-methylquinoline Ki = 23.4 µM against human brain MAO-A) [3]. Researchers investigating quinoline-based MAO inhibitors may select the 2,6,8-trimethyl substitution pattern to explore the effect of multiple methyl groups on MAO isoform selectivity, building upon the established structure-activity relationship (SAR) that methylation position strongly influences MAO-A vs. MAO-B inhibition profiles.

Application
Selection Property
Validation Focus
APE1/Ref-1 targeted drug discovery
2,6,8-substitution pattern validated for APE1 inhibition
AR02 synthesis route compatibility; C-4 reactivity without steric interference
PTK inhibitor intermediate synthesis
High melting point enables robust recrystallization and scale-up
Process robustness; handling losses versus lower-melting quinolin-4-ol analogs
Quinoline scaffold for fragment libraries
Fragment-sized (MW 187) with defined 2,6,8-substitution pattern
Library diversity; distinct lipophilic footprint from regioisomers
Monoamine oxidase (MAO) inhibitor research
Methyl-substituted quinoline core for MAO selectivity profiling
MAO-A/B inhibition SAR by methylation position; competitive inhibition profile review
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